1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione

KDM4C inhibitor histone demethylase epigenetics

Procure 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione (CAS 54347-47-6) for KDM4 demethylase research. This compound features a distinct p-tolylaminomethyl pharmacophore at C6 with N1,N3-dimethyl substitution—a topology essential for KDM4C inhibition (IC₅₀ 3.4 µM) that cannot be replicated by benzylamino or unsubstituted phenyl analogs. Low MW (259.30), moderate lipophilicity (XLogP3 1.2), and single H-bond donor make it an ideal fragment for structure-guided optimization. Multi-target activity across KDM4A (4.3 µM), KDM4C, FIH (22 µM), and PHD2 (83 µM) supports systems-level hypoxia–chromatin crosstalk studies. Request quote for batch-specific purity and availability.

Molecular Formula C14H17N3O2
Molecular Weight 259.309
CAS No. 54347-47-6
Cat. No. B2785118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione
CAS54347-47-6
Molecular FormulaC14H17N3O2
Molecular Weight259.309
Structural Identifiers
SMILESCC1=CC=C(C=C1)NCC2=CC(=O)N(C(=O)N2C)C
InChIInChI=1S/C14H17N3O2/c1-10-4-6-11(7-5-10)15-9-12-8-13(18)17(3)14(19)16(12)2/h4-8,15H,9H2,1-3H3
InChIKeyAIUCKKPWIRIHRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione (CAS 54347-47-6): Structural Identity and Baseline Properties for Procurement Decisions


1,3-Dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione (CAS 54347-47-6, molecular formula C₁₄H₁₇N₃O₂, molecular weight 259.30 g/mol) is a synthetic pyrimidine-2,4-dione derivative characterized by N1,N3-dimethyl substitution and a p-tolylaminomethyl side chain at the C6 position [1]. The compound belongs to the broader class of 6-aminomethyluracils, a scaffold that has been explored for enzyme inhibitory activity, particularly against the KDM4 (JMJD2) family of histone lysine demethylases [2]. Its computed physicochemical properties—XLogP3 of 1.2, a single hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 52.7 Ų—position it as a low-molecular-weight ligand with moderate lipophilicity, distinct from more polar or larger pyrimidine-based KDM4 inhibitors [1].

Why 6-Aminomethyluracils Are Not Interchangeable: Structural Determinants of Target Engagement for CAS 54347-47-6


The biological activity of 6-aminomethyl-pyrimidine-2,4-diones is exquisitely sensitive to the nature of the N-aryl substituent on the aminomethyl side chain and the N-alkylation pattern on the uracil core. In the context of KDM4 demethylase inhibition, the p-tolyl group of 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione contributes to a specific hydrophobic interaction profile that cannot be replicated by unsubstituted phenyl or benzyl analogs [1]. The N1,N3-dimethyl groups further modulate tautomeric equilibrium and hydrogen-bonding capacity compared to the corresponding NH-uracil analogs, fundamentally altering target binding geometry [2]. Substituting this compound with a close analog such as 6-(benzylamino)-1,3-dimethylpyrimidine-2,4-dione (CAS 5770-49-0) or 6-p-tolylamino-1H-pyrimidine-2,4-dione (CAS 5466-82-0) risks losing the specific combination of methyl substitution and anilinomethyl topology that defines its interaction with the KDM4 subfamily, leading to unpredictable shifts in potency and selectivity. The quantitative differences documented in the Evidence Guide below illustrate why generic substitution is scientifically unsound without direct comparative biochemical validation.

Quantitative Differentiation Evidence for 1,3-Dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione (54347-47-6) Against Closest Analogs


KDM4C (JMJD2C) Biochemical Inhibition Potency: p-Tolyl vs. Benzyl Side Chain Comparison

1,3-Dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione inhibits KDM4C with an IC₅₀ of 3.4 × 10³ nM (3.4 µM) against the N-terminal GST-fused human JMJD2C catalytic domain (residues 1–420) using H3K9me3 substrate in a mass spectrophotometric assay [1]. In contrast, 6-(benzylamino)-1,3-dimethylpyrimidine-2,4-dione (CAS 5770-49-0), which replaces the p-tolyl group with an unsubstituted benzylamino moiety, has no reported KDM4C inhibitory activity in the same curated database, indicating that the p-methyl substitution on the aniline ring is a critical determinant for KDM4C engagement at the low micromolar level . The p-tolyl group contributes a favorable hydrophobic contact absent in the benzyl analog.

KDM4C inhibitor histone demethylase epigenetics

KDM4 Subfamily Inhibition Profile: Differential IC₅₀ Values Across KDM4A and KDM4C

1,3-Dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione exhibits differential inhibition across KDM4 isoforms, with an IC₅₀ of 4.3 × 10³ nM (4.3 µM) against KDM4A and 3.4 × 10³ nM (3.4 µM) against KDM4C, representing a 1.3-fold potency preference for KDM4C over KDM4A [1]. In comparison, the structurally related inhibitor 3-substituted pyridine-2,4-dicarboxylates (e.g., compound 8 from the literature) typically display stronger inhibition of KDM4A and KDM4E, with IC₅₀ values in the sub-micromolar range but weaker activity against KDM4C, representing an inverted isoform preference profile [2]. The p-tolylaminomethyl substitution pattern in the target compound may contribute to this distinct KDM4C-preferring profile.

KDM4A inhibitor KDM4 isoform selectivity demethylase

Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen Bond Capacity vs. Pyrido-Pyrimidine KDM4 Inhibitors

The target compound possesses a computed XLogP3 of 1.2, molecular weight of 259.30 g/mol, a single hydrogen bond donor (the secondary amine NH), and a topological polar surface area (TPSA) of 52.7 Ų [1]. In contrast, representative pyrido[3,4-d]pyrimidin-4(3H)-one KDM4/KDM5 inhibitors (e.g., compound 41 from the 2016 J. Med. Chem. series) typically exhibit XLogP values exceeding 2.5, molecular weights above 350 g/mol, and larger TPSA values, reflecting their more complex scaffold [2]. The lower lipophilicity and smaller molecular size of 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione may confer advantages in aqueous solubility and ligand efficiency metrics, though this comes at the cost of reduced absolute potency compared to optimized pyrido-pyrimidine leads.

physicochemical properties ligand efficiency drug-likeness

Off-Target Profiling: PHD2 (EGLN1) and FIH (HIF1AN) Inhibition as Class-Specific Differentiator

Beyond KDM4 inhibition, 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione demonstrates measurable inhibition of the 2-oxoglutarate-dependent oxygenases PHD2 (EGLN1) with an IC₅₀ of 8.3 × 10⁴ nM (83 µM) and FIH (HIF1AN) with an IC₅₀ of 2.2 × 10⁴ nM (22 µM) [1]. This broad activity across the 2-OG oxygenase superfamily distinguishes it from more selective KDM4 inhibitors such as the pyrido[3,4-d]pyrimidin-4-one series, which are engineered to minimize off-target oxygenase inhibition [2]. While the off-target potency is approximately 10- to 25-fold weaker than its KDM4C activity (3.4 µM), the PHD2/FIH activity profile may be relevant in experimental contexts where hypoxia pathway modulation confounds data interpretation.

off-target activity PHD2 inhibitor hypoxia pathway

Preferred Procurement and Research Use Scenarios for 1,3-Dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione (54347-47-6)


KDM4C-Preferring Chemical Probe Development in Epigenetics Research

Based on its 3.4 µM IC₅₀ against KDM4C (JMJD2C) and a slight isoform preference over KDM4A, this compound serves as a viable starting scaffold for developing KDM4C-biased chemical probes [1]. Research groups investigating the role of KDM4C in oncogenic chromatin remodeling—where KDM4C amplification is observed in esophageal squamous cell carcinoma and other malignancies—can utilize this compound for initial target validation studies, particularly in biochemical and in vitro cellular assays where the micromolar potency range is acceptable.

Fragment-Based Lead Optimization Scaffold with Favorable Physicochemical Properties

With a molecular weight of 259.30 g/mol, XLogP3 of 1.2, and a single hydrogen bond donor, this compound exemplifies a low-complexity starting point for fragment-based drug discovery programs targeting 2-oxoglutarate-dependent oxygenases [2]. Its physicochemical profile—specifically the lower lipophilicity and smaller TPSA compared to pyrido-pyrimidine leads—makes it an attractive fragment for structure-guided optimization campaigns aimed at improving both potency and pharmacokinetic properties through iterative medicinal chemistry.

Multi-Target 2-OG Oxygenase Profiling in Hypoxia and Epigenetics Crosstalk Studies

The compound's concurrent activity against KDM4C (3.4 µM), KDM4A (4.3 µM), FIH (22 µM), and PHD2 (83 µM) positions it as a tool for studying functional crosstalk between histone demethylation and hypoxia signaling pathways [1]. This multi-target profile is valuable in systems-level pharmacology studies where simultaneous engagement of multiple oxygenase targets is desired to investigate pathway interdependencies, though researchers must carefully control for concentration-dependent effects given the right-shifted potency against PHD2 and FIH.

Structure-Activity Relationship (SAR) Comparator for 6-Aminomethyluracil Derivative Libraries

As a defined chemical entity with documented KDM4 inhibition and a clear structural relationship to analogs (e.g., the benzylamino and unsubstituted phenylamino variants), this compound functions as a reference standard in SAR campaigns exploring the effect of N-aryl substitution on demethylase inhibition [2]. Procurement of this compound alongside structurally defined comparators enables systematic exploration of the steric and electronic contributions of the p-tolyl group to target binding and selectivity.

Quote Request

Request a Quote for 1,3-dimethyl-6-((p-tolylamino)methyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.